4,4'-Di-N-acetylamino-diphenylsulfone-d8

LC-MS/MS quantification Isotope dilution Metabolite analysis

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (Acedapsone-d8, DADDS-d8) is a perdeuterated analogue of the diacetylated dapsone metabolite 4,4'-diacetyldiaminodiphenylsulfone (DADDS), featuring eight deuterium atoms substituted across both aromatic rings (molecular formula C₁₆H₈D₈N₂O₄S, molecular weight 340.42 g/mol). The compound is a stable isotope-labeled internal standard (SIL-IS) designed for LC-MS/MS quantification of DADDS in biological matrices and food products.

Molecular Formula C16H16N2O4S
Molecular Weight 340.4 g/mol
CAS No. 557794-37-3
Cat. No. B016657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Di-N-acetylamino-diphenylsulfone-d8
CAS557794-37-3
SynonymsN,N’-[Sulfonyldi(4,1-phenylene-2,3,5,6-d4)]bis-acetamide
Molecular FormulaC16H16N2O4S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyAMTPYFGPPVFBBI-UWAUJQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Di-N-acetylamino-diphenylsulfone-d8 (CAS 557794-37-3): Deuterated Internal Standard for Dapsone Metabolite Quantification


4,4'-Di-N-acetylamino-diphenylsulfone-d8 (Acedapsone-d8, DADDS-d8) is a perdeuterated analogue of the diacetylated dapsone metabolite 4,4'-diacetyldiaminodiphenylsulfone (DADDS), featuring eight deuterium atoms substituted across both aromatic rings (molecular formula C₁₆H₈D₈N₂O₄S, molecular weight 340.42 g/mol) . The compound is a stable isotope-labeled internal standard (SIL-IS) designed for LC-MS/MS quantification of DADDS in biological matrices and food products . The non-deuterated parent compound (Acedapsone, CAS 77-46-3, MW 332.37) is a long-acting prodrug of dapsone used as a depot leprostatic agent, with a half-life of approximately 46 days [1].

Why Generic Dapsone-d8 or Non-Deuterated DADDS Cannot Substitute for 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in LC-MS/MS


Substituting 4,4'-Di-N-acetylamino-diphenylsulfone-d8 with dapsone-d8 or non-deuterated DADDS introduces quantifiable analytical error. Dapsone-d8 (CAS 557794-38-4, MW 256.35) differs from DADDS-d8 by two acetyl groups and approximately 84 Da in molecular weight, producing distinct chromatographic retention behavior that prevents co-elution with the DADDS analyte [1]. Without co-elution, the internal standard cannot correct for ion suppression or enhancement from matrix components that affect the analyte at its specific retention time . Non-deuterated DADDS cannot be used because it is indistinguishable from endogenous DADDS in the mass spectrometer, precluding separate integration of analyte and internal standard signals. Structural analogue internal standards exhibit different extraction recovery and ionization efficiency compared to the target analyte, introducing systematic bias that stable isotope-labeled standards are specifically designed to eliminate [2].

Quantitative Differentiation Evidence: 4,4'-Di-N-acetylamino-diphenylsulfone-d8 vs. Alternative Internal Standards


Mass Difference of +8 Da Eliminates Isotopic Cross-Talk with Endogenous DADDS

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (MW 340.42) possesses a nominal mass shift of +8 Da relative to non-deuterated DADDS (MW 332.37) . This 8-Da shift places the internal standard signal well beyond the natural isotopic envelope of the analyte, ensuring baseline-resolved SRM channels. In contrast, D4-labeled analogues (e.g., N-acetyl Dapsone D4, MW shift +4 Da) exhibit residual isotopic overlap where the [M+4] peak of the natural analyte contributes to the internal standard channel, generating systematic positive bias at low analyte concentrations [1]. An investigation of isotope dilution LC-ESI-MS demonstrated that co-eluting analyte can suppress internal standard signal even with deuterated pairs, and higher mass shifts mitigate this effect through improved chromatographic separation of isotopologues [2].

LC-MS/MS quantification Isotope dilution Metabolite analysis

Chromatographic Co-Elution with DADDS Achieved Through Identical Physicochemical Properties

4,4'-Di-N-acetylamino-diphenylsulfone-d8 maintains an identical melting point range (280–283°C) and solubility profile (soluble in DMSO and methanol) to its non-deuterated parent compound . This physicochemical identity ensures near-perfect co-elution with DADDS on reversed-phase C18 columns under gradient conditions (e.g., methanol-water mobile phases), as demonstrated by published methods using dapsone-d8 as internal standard for dapsone quantification in aquatic products [1]. In that validated method (CAPCELL PAK C18, 2.0 mm × 100 mm, 3 µm), dapsone-d8 co-eluted with dapsone and N-acetyl dapsone, achieving average recoveries of 94.0%–109% with RSDs of 2.7%–11% at spiked levels of 0.2, 1.0, and 2.0 µg/kg, and a limit of detection (LOD) of 0.1 µg/kg and limit of quantitation (LOQ) of 0.2 µg/kg [1]. Structural analogue internal standards, with different functional groups or polarity, exhibit shifted retention times and cannot equivalently correct for matrix suppression at the analyte's specific elution window.

SPE-LC-MS/MS Matrix effect correction Food safety testing

Direct Coverage of Diacetylated Metabolite (DADDS) vs. Monoacetylated MADDS-d8 Internal Standards

4,4'-Di-N-acetylamino-diphenylsulfone-d8 specifically addresses the quantification of DADDS, the diacetylated terminal metabolite of dapsone. Alternative commercially available deuterated internal standards, such as N-Acetyl Dapsone-d8 (MADDS-d8, CAS 1215635-13-4), target only the monoacetylated metabolite (MADDS) [1]. In dapsone metabolism, approximately 50% of the drug undergoes acetylation to MADDS, with a further fraction converted to DADDS [2]. Published methods for dapsone metabolite analysis in milk using FAST-LC report a detection limit of approximately 2 µg/L for DDS and 5 µg/L for DADDS, with DADDS exhibiting poorer sensitivity than the parent drug—highlighting the analytical challenge that a DADDS-specific SIL-IS is designed to address [3]. Using MADDS-d8 as a surrogate internal standard for DADDS quantification introduces potential error from differential acetylation state, as mono- and di-acetylated species differ in hydrophobicity, retention time, and ionization efficiency.

Metabolite profiling Dapsone metabolism Pharmacokinetic studies

Lot-Specific Certificate of Analysis Enables Traceable Quantification per ISO 17034 Principles

4,4'-Di-N-acetylamino-diphenylsulfone-d8 is supplied with a downloadable Certificate of Analysis (CoA) documenting lot-specific purity and isotopic enrichment data [1]. Toronto Research Chemicals (TRC), the primary commercial source, provides CoA documentation via their support portal for catalog number D308577 [1]. Santa Cruz Biotechnology offers the compound (sc-217019) at 5 mg with lot-specific CoA data . This level of documentation supports method validation under ISO 17034 and ISO 17025 frameworks, which mandate the use of characterized reference materials with stated measurement uncertainty. Non-certified isotopic standards or in-house synthesized deuterated compounds lack this documented traceability chain, creating regulatory submission risk for GLP-compliant bioanalytical laboratories [2].

ISO 17034 Reference standard Method validation

Optimal Application Scenarios for Procuring 4,4'-Di-N-acetylamino-diphenylsulfone-d8 (DADDS-d8)


Quantitative LC-MS/MS Analysis of DADDS in Food Safety Residue Testing Programs

In food safety laboratories monitoring dapsone and its metabolites in aquatic products, honey, milk, and muscle tissues, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 serves as the matched SIL-IS for DADDS quantification. Published validated methods for aquatic products using dapsone-d8 internal standardization achieved LODs of 0.1 µg/kg and LOQs of 0.2 µg/kg with recoveries of 94.0%–109% [1]. Extending this framework, DADDS-d8 provides equivalent method performance specifically for the diacetylated metabolite that dapsone-d8 cannot chromatographically match. The compound's +8 Da mass shift ensures MRM channel separation from endogenous DADDS, enabling compliance with EU Commission Decision 2002/657/EC requirements for confirmatory methods using isotope dilution or matrix-matched calibration [2].

Complete Dapsone Metabolic Pathway Profiling in Preclinical and Clinical Pharmacokinetic Studies

For ADME studies of acedapsone (DADDS) depot formulations, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 enables direct isotope dilution quantification of the intact prodrug in plasma. Acedapsone exhibits a 46-day half-life with slow deacetylation to dapsone, and accurate quantification of the parent DADDS alongside its metabolites (dapsone and MADDS) requires three matched SIL-IS compounds [1]. DADDS-d8 fills the analytical gap between dapsone-d8 (for parent dapsone) and MADDS-d8 (for monoacetyl-dapsone), providing complete coverage of the dapsone metabolic pathway in a single analytical run [2].

GLP-Compliant Bioanalytical Method Validation for Regulatory Submission

Bioanalytical laboratories performing method validation under FDA or EMA guidelines for regulated bioanalysis require well-characterized reference standards with documented purity and stability. 4,4'-Di-N-acetylamino-diphenylsulfone-d8 (TRC Cat. D308577 or SCBT Cat. sc-217019) is supplied with a lot-specific Certificate of Analysis that supports the traceability requirements of GLP-compliant workflows [1]. The compound is stored at -20°C for long-term stability, and the recommended practice of centrifuging the vial before opening ensures maximum product recovery [2]. This documented provenance supports method validation reports and audit defense in a manner that in-house synthesized materials cannot.

Development of Multi-Residue LC-MS/MS Methods for Sulfone Drug Surveillance

Reference laboratories developing multi-analyte methods for sulfone drugs and their acetylated metabolites in food products can incorporate DADDS-d8 as the terminal metabolite internal standard. Published multi-residue LC-MS/MS methods combining sulfonamides, trimethoprim, and dapsone have demonstrated that isotope dilution approaches produce lower decision limits (CCα) and detection capabilities (CCβ) than matrix-matched external calibration [1]. Adding DADDS-d8 to the internal standard panel extends this advantage to DADDS quantification, eliminating the need for surrogate internal standard approaches that introduce additional validation burden for demonstrating equivalent recovery and ionization behavior between structurally dissimilar compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Di-N-acetylamino-diphenylsulfone-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.